molecular formula C25H24N2O2S B2387855 N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-71-1

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2387855
CAS RN: 681276-71-1
M. Wt: 416.54
InChI Key: KEINWAGRGQQVBO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as MIPT, is a chemical compound that belongs to the class of tryptamines. It was first synthesized in 1989 by Alexander Shulgin, a renowned chemist and pharmacologist. MIPT is a potent psychedelic substance that has gained popularity among researchers and enthusiasts alike. In

Mechanism of Action

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. This leads to an increase in serotonin activity in the brain, which is thought to underlie its psychedelic effects. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide also has affinity for other receptors, including dopamine, adrenergic, and histamine receptors, although its effects at these sites are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide are similar to other tryptamines, including LSD and psilocybin. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide produces alterations in perception, thought, and mood, as well as changes in sensory perception such as visual hallucinations. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has also been shown to increase heart rate and blood pressure, although these effects are generally mild.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is also a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of serotonin in the brain. However, N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has some limitations as well. Its psychedelic effects can make it difficult to study in human subjects, and its effects on other neurotransmitter systems are not well understood.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide may also have potential as an analgesic, although more research is needed in this area. Another area of interest is the role of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide in the brain, particularly its effects on serotonin and other neurotransmitter systems. Further studies may shed light on the mechanisms underlying its psychedelic effects and its potential as a tool for studying brain function.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form N-(4-methoxyphenyl)-4-methylbenzohydrazide. This intermediate is then treated with thioacetic acid to yield N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. The yield of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has also been investigated for its potential to treat addiction and post-traumatic stress disorder (PTSD). In addition, N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has been used in neuroscience research to study the role of serotonin receptors in the brain.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-7-9-19(10-8-18)15-27-16-24(22-5-3-4-6-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINWAGRGQQVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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